molecular formula C17H23NO6 B1380628 Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- CAS No. 1569085-10-4

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-

Cat. No.: B1380628
CAS No.: 1569085-10-4
M. Wt: 337.4 g/mol
InChI Key: ZJHDXGGOCROTOB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction.

    Methoxylation: The methoxy groups are introduced using methanol in the presence of a suitable catalyst.

    Coupling reactions: The protected amine is coupled with the benzoic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methoxy-4-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-15(21)18-17(7-8-17)10-23-12-6-5-11(14(19)20)9-13(12)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHDXGGOCROTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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